molecular formula C19H21N5O2S B3966620 N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide

N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide

Cat. No.: B3966620
M. Wt: 383.5 g/mol
InChI Key: LRDNUBGMCQYMRN-UHFFFAOYSA-N
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Description

N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of piperazine, pyridine, and thieno[3,2-b]pyrrole moieties, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide is unique due to its specific combination of functional groups and heterocyclic structures. This uniqueness contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-13(25)23-6-8-24(9-7-23)18-14(3-2-5-20-18)12-21-19(26)16-11-17-15(22-16)4-10-27-17/h2-5,10-11,22H,6-9,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDNUBGMCQYMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNC(=O)C3=CC4=C(N3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide
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N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide
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N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide
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N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide
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N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide
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N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-4H-thieno[3,2-b]pyrrole-5-carboxamide

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